![molecular formula C19H11N5O3S B255286 6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including a nitrophenyl group, a furan ring, a triazole ring, and a thiadiazole ring
准备方法
The synthesis of 6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Formation of the triazole ring: This can be accomplished through cycloaddition reactions involving azides and alkynes.
Formation of the thiadiazole ring: This step typically involves the reaction of thiosemicarbazides with appropriate electrophiles.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
化学反应分析
6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The furan and triazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, hydrogen gas, metal hydrides, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
作用机制
The mechanism of action of 6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole and thiadiazole rings can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
相似化合物的比较
Similar compounds to 6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole and thiadiazole rings but differ in the substituents attached to these rings.
1,3,4-Thiadiazoles: These compounds have a thiadiazole ring but lack the triazole ring, resulting in different chemical and biological properties.
Furan Derivatives: Compounds with a furan ring and various substituents can exhibit similar electronic properties but differ in their biological activities.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical and biological properties.
属性
分子式 |
C19H11N5O3S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
6-[5-(2-nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H11N5O3S/c25-24(26)14-9-5-4-8-13(14)15-10-11-16(27-15)18-22-23-17(20-21-19(23)28-18)12-6-2-1-3-7-12/h1-11H |
InChI 键 |
UURVZGWSURNYSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B255208.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
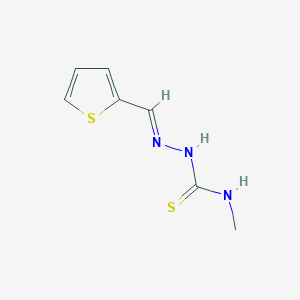
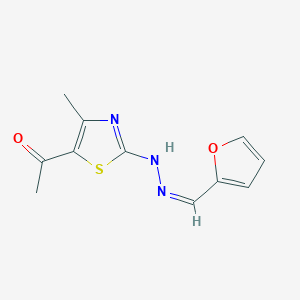
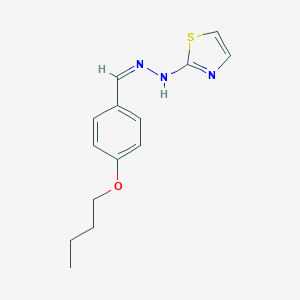
![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
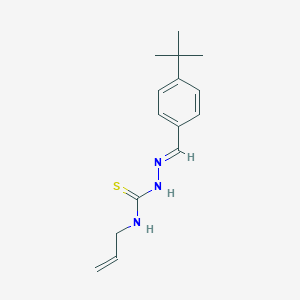
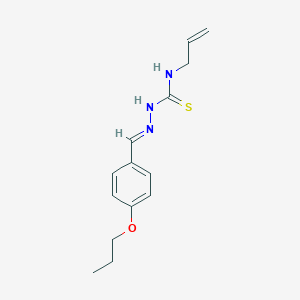
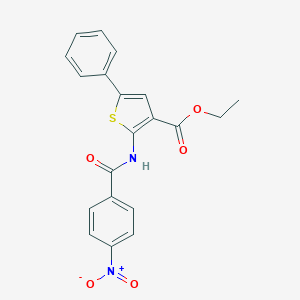
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
